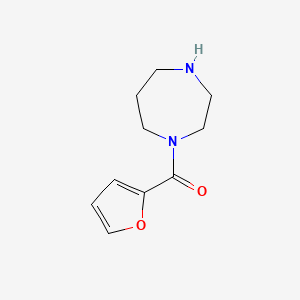

(1,4-Diazepan-1-yl)(furan-2-yl)methanone

概要

説明

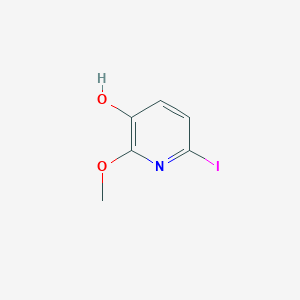

1,4-Diazepan-1-yl)(furan-2-yl)methanone, also known as 1,4-Diazepan-1-yl-2-furanmethanone, is an organic compound with a molecular formula of C9H10NO2. It is a cyclic compound containing both a diazepane and a furan ring, and is a member of the class of compounds known as diazepanones. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-84°C.

科学的研究の応用

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to exhibit in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives displayed promising activity, comparable or even superior to genistein, a known reference compound. This suggests potential applications in the field of cancer therapy and other diseases where protein tyrosine kinase activity plays a crucial role (Zheng et al., 2011).

Therapeutic Agent Properties

Derivatives of furan-2-carboxamide, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, have been synthesized and characterized. These compounds are noted for their potential as therapeutic agents, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Corrosion Prevention in Acidic Medium

A synthesized compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, has been used effectively as an inhibitor for the prevention of mild steel corrosion in acidic medium. It demonstrates significant inhibition efficiency, indicating its potential use in industrial applications where corrosion resistance is critical (Singaravelu & Bhadusha, 2022).

Vascular Smooth Muscle Cell Proliferation Inhibition

Furan-2-yl(phenyl)methanones have been synthesized and tested for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation. Some compounds showed potent in vitro activity, suggesting their potential use in treating conditions like atherosclerosis or restenosis (Li Qing-shan, 2011).

Synthesis of Polysubstituted Furans

A series of polysubstituted furans, including 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, have been synthesized through a catalyst-free, one-pot process. This represents a novel method for creating compounds potentially useful in various chemical and pharmaceutical applications (Damavandi, Sandaroos, & Pashirzad, 2012).

特性

IUPAC Name |

1,4-diazepan-1-yl(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTBJQANMVJMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4-Diazepan-1-yl)(furan-2-yl)methanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)

![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)

![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)

![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)